![molecular formula C18H15N3S B14406685 4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline CAS No. 87568-91-0](/img/structure/B14406685.png)
4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzylamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the methylsulfanyl and pyridinyl groups. Reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinyl group can be reduced to a piperidinyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the quinazoline ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the pyridinyl group yields piperidinyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of substituted quinazoline derivatives.
Applications De Recherche Scientifique
4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding, which are crucial for understanding biological processes.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, which have applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels. The compound’s ability to interact with these targets can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylsulfanyl)-N-[1-(pyridin-4-yl)ethyl]aniline
- {[4-(methylsulfanyl)phenyl]methyl}[1-(pyridin-3-yl)ethyl]amine
- N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide
Uniqueness
4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline is unique due to its specific combination of functional groups and structural features. The presence of both the methylsulfanyl and pyridinyl groups, along with the quinazoline core, imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
87568-91-0 |
|---|---|
Formule moléculaire |
C18H15N3S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
4-methylsulfanyl-2-pyridin-4-yl-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C18H15N3S/c1-22-18-15-7-6-12-4-2-3-5-14(12)16(15)20-17(21-18)13-8-10-19-11-9-13/h2-5,8-11H,6-7H2,1H3 |
Clé InChI |
FVLGIQRBGAZLIZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC2=C1CCC3=CC=CC=C32)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)

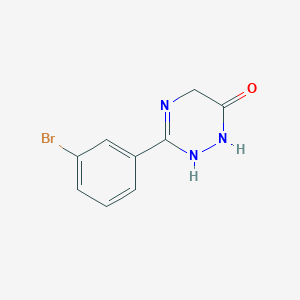
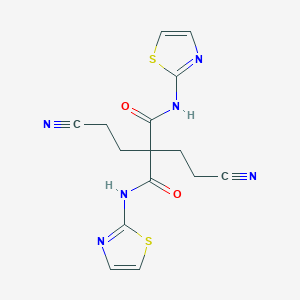
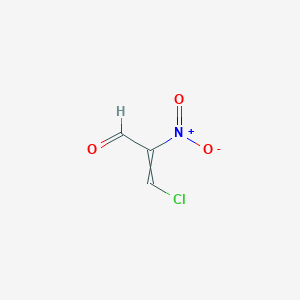
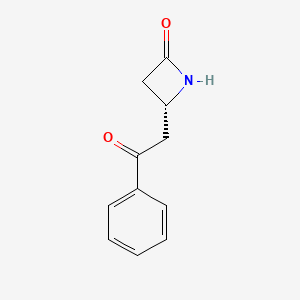
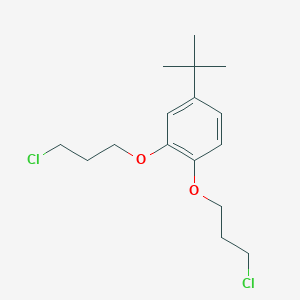
![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
![N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14406666.png)
![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
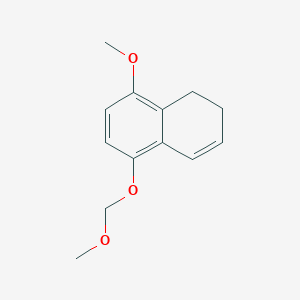
![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)
